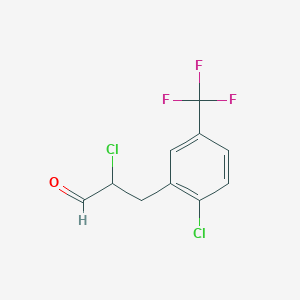

alpha-Chloro-beta-(2-chloro-5-trifluoromethylphenyl)propionaldehyde

Cat. No. B8484181

M. Wt: 271.06 g/mol

InChI Key: LRTHASBNAPNOLX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04145362

Procedure details

195.5 g (1 mole) of 2-chloro-5-trifluoromethylaniline are added to a mixture of 280 ml of concentrated HCl and 280 ml of acetic acid. After the mixture has been cooled to 0° C., 75 g of NaNO2 dissolved in 150 ml of water are slowly added to the mixture, the temperature being maintained between 0° and 3° C. At the same temperature, a mixture of 5 g of CaO and 60 g of acrolein dissolved in 250 ml of acetone is then introduced. A solution of 1 g of CuCl in 20 ml of concentrated HCl is then added; the temperature is maintained between 5° and 10° C. The evolution of nitrogen ceases after a reaction time of 1 hour. The α-chloro-β-(2-chloro-5-trifluoromethyl-phenyl)propionaldehyde is extracted by ether and washed in water. After drying and removal of the solvent the product is distilled at a reduced pressure. 135 g, corresponding to a 50% yield, of a slightly yellowish oil distilling between 98° and 100° C. at a pressure of 0.5 mm are obtained.

Name

CuCl

Quantity

1 g

Type

catalyst

Reaction Step One

[Compound]

Name

CaO

Quantity

5 g

Type

reactant

Reaction Step Four

Name

acrolein

Quantity

60 g

Type

reactant

Reaction Step Four

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1N.C(O)(=O)C.N([O-])=O.[Na+].[CH:21]([CH:23]=[CH2:24])=[O:22].[ClH:25]>O.CC(C)=O.Cl[Cu]>[Cl:25][CH:23]([CH2:24][C:3]1[CH:5]=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:8][C:2]=1[Cl:1])[CH:21]=[O:22] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

CuCl

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Cu]

|

Step Two

|

Name

|

|

|

Quantity

|

195.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(N)C=C(C=C1)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

280 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

280 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

Step Four

[Compound]

|

Name

|

CaO

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

acrolein

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C=C

|

Step Five

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are slowly added to the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature being maintained between 0° and 3° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then introduced

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature is maintained between 5° and 10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after a reaction time of 1 hour

|

|

Duration

|

1 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The α-chloro-β-(2-chloro-5-trifluoromethyl-phenyl)propionaldehyde is extracted by ether

|

WASH

|

Type

|

WASH

|

|

Details

|

washed in water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removal of the solvent the product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

is distilled at a reduced pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

135 g, corresponding to a 50% yield, of a slightly yellowish oil distilling between 98° and 100° C. at a pressure of 0.5 mm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC(C=O)CC1=C(C=CC(=C1)C(F)(F)F)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 50% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |